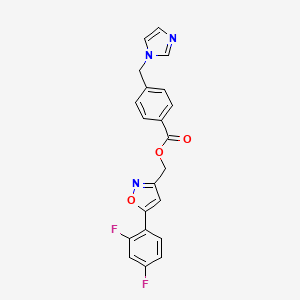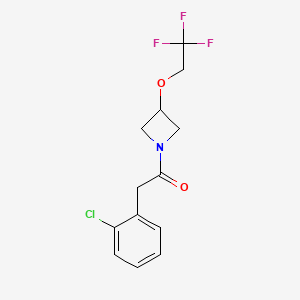![molecular formula C14H17FN2O3 B2693230 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 354551-55-6](/img/structure/B2693230.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C₁₄H₁₇FN₂O₃ . It is a powder at room temperature . The compound is an irritant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.295 . It has a density of 1.3±0.1 g/cm³, and a boiling point of 520.3±50.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Photochemistry in Aqueous Solutions
The compound undergoes low-efficiency substitution reactions when irradiated in water, revealing insights into its photochemical behavior. Such reactions include the substitution of the fluoro group by an OH group and decarboxylation. The addition of specific reagents can alter the reaction course, highlighting its potential in photochemical research and applications in developing photosensitive materials or compounds (Mella, Fasani, & Albini, 2001).
Antibacterial Properties
Novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related in structure to the compound , have been synthesized and shown to possess similar in vitro antibacterial activity to the reference ciprofloxacin. This suggests potential applications in developing new antibacterial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
Antimicrobial Activities
A series of related compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant antibacterial and weak antifungal activities. These findings suggest potential use in the development of new antimicrobial agents for treating bacterial infections (Rameshkumar, Ashokkumar, Subramanian, Ilavarasan, & Sridhar, 2003).
Structure-Activity Relationships in Antibacterial Agents
Further research into quinolone antibacterials, which share a common structural motif with 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, has led to the development of new compounds with enhanced antibacterial activity. These studies provide a framework for the design of new drugs based on the manipulation of their chemical structures (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Fluoroquinolone Environmental Fate
Research on fluoroquinolones, which share structural similarities, has explored their adsorptive and oxidative interactions with environmental materials, offering insights into the environmental fate of such compounds. This research is crucial for understanding how these substances behave in natural settings and assessing their environmental impact (Zhang & Huang, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for “4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid” and similar compounds could involve further exploration of their inhibitory effects on ENTs . Additionally, more research could be done to modify the structures of these compounds to increase their activity and decrease their cytotoxicity .
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLJIIGKSJEXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![3-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2693152.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)


![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)